Diazenecarbothioamide, N,N-diethyl-2-phenyl-
Overview
Description
Diazenecarbothioamide, N,N-diethyl-2-phenyl- is a chemical compound with the molecular formula C₁₁H₁₅N₃S . It is also known by the alternate name 3,3-Diethyl-1-(phenylimino)thiourea . This compound falls within the class of thioureas , which are derivatives of urea containing a sulfur atom in place of an oxygen atom. The phenyl group attached to the nitrogen atom adds aromatic character to the molecule.
Synthesis Analysis
The synthetic preparation of Diazenecarbothioamide involves the reaction of N,N-diethylthiourea with an aryl diazonium salt . The aryl diazonium salt serves as the source of the phenyl group, and the reaction proceeds via diazotization followed by coupling with the thiourea. The overall synthetic pathway is as follows:
- Diazotization : The aryl amine reacts with nitrous acid (HNO₂) to form the diazonium salt.
- Coupling Reaction : The diazonium salt reacts with N,N-diethylthiourea to yield Diazenecarbothioamide.
Molecular Structure Analysis
The molecular structure of Diazenecarbothioamide is characterized by the following features:
- Thiourea Core : The central core consists of a thiourea moiety, where the sulfur atom bridges two nitrogen atoms.
- Diethyl Groups : Two ethyl (diethyl) groups are attached to the nitrogen atoms.
- Phenyl Group : The phenyl group is connected to one of the nitrogen atoms.
Chemical Reactions Analysis
Diazenecarbothioamide participates in various chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the thiourea linkage can undergo hydrolysis, leading to the cleavage of the C-N bond.
- Oxidation : The sulfur atom in the thiourea group can be oxidized to form a sulfoxide or sulfone.
- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.
- Solubility : Solubility characteristics depend on the solvent system.
- Color : The compound may exhibit color due to the presence of the phenyl group.
- Stability : Stability under various conditions (light, temperature, etc.) should be investigated.
Safety And Hazards
- Toxicity : As with most thioureas, Diazenecarbothioamide may have toxic effects. Proper handling and protective measures are essential.
- Irritant : Skin and eye irritation potential should be assessed.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
Research avenues for Diazenecarbothioamide include:
- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer).
- Coordination Chemistry : Explore its coordination behavior with metal ions.
- Derivatives : Synthesize and study derivatives for enhanced properties.
properties
IUPAC Name |
1,1-diethyl-3-phenyliminothiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14(4-2)11(15)13-12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEYLBZGHSENFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)N=NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60783105 | |
Record name | (E)-N,N-Diethyl-2-phenyldiazene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60783105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazenecarbothioamide, N,N-diethyl-2-phenyl- | |
CAS RN |
39484-81-6 | |
Record name | (E)-N,N-Diethyl-2-phenyldiazene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60783105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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